2-(Dodecyloxy)ethanol

Catalog No.
S560719
CAS No.
4536-30-5
M.F
C14H30O2
M. Wt
230.39 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dodecyloxy)ethanol

CAS Number

4536-30-5

Product Name

2-(Dodecyloxy)ethanol

IUPAC Name

2-dodecoxyethanol

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3

InChI Key

SFNALCNOMXIBKG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCO

Solubility

In water, 11.31 mg/L at 25 °C (est)
Soluble in water, ethanol, toluene. Miscible with hot mineral, natural and synthetic oils; with fats and fatty alcohols

Synonyms

aethoxysclerol, aethoxysklerol, aetoxisclerol, alpha-Dodecyl-omega-hydroxypoly(oxy-1,2ethanediyl), atossisclerol, atoxysclerol, Brij 30, Brij-30, Brij30, dodecyl ethyleneglycol monoether, Dodecyl Ethyleneglycol Monoethers, Ether, Nonaethyleneglycol Monododecyl, Ether, Polyethylene Glycol-7-lauryl, Ether, Polyoxyethylene 9-lauryl, Ether, Polyoxyethylene Lauryl, Ether, Polyoxyethylene-4-dodecyl, Ether, Tetraethyleneglycol Lauryl, ethoxysclerol, Ethyleneglycol Monoether, Dodecyl, hydroxypolyethoxydodecane, Laureth, Laureth 1, Laureth 4, Laureth 7, laureth 9, laureth-1, laureth-4, laureth-7, laureth-9, Laureths, lauromacrogol, lauromacrogol 400, lauromacrogols, Lauryl Ether, Tetraethyleneglycol, lubrol 12A9, Lubrol PX, lubrol-PX, Monododecyl Ether, Nonaethyleneglycol, Monoether, Dodecyl Ethyleneglycol, nonaethylene glycol monododecyl ether, nonaethyleneglycol monododecyl ether, Nonaethyleneglycol Monododecyl Ethers, polidocanol, Polidocanols, Polyethylene Glycol 7 lauryl Ether, polyethylene glycol monododecyl ether, polyethylene glycol-7-lauryl ether, Polyethylene Glycol-7-lauryl Ethers, Polyoxyethylene 4 dodecyl Ether, Polyoxyethylene 9 lauryl Ether, polyoxyethylene 9-lauryl ether, Polyoxyethylene 9-lauryl Ethers, polyoxyethylene lauryl ether, Polyoxyethylene Lauryl Ethers, polyoxyethylene(4) lauryl ether, polyoxyethylene-4-dodecyl ether, polyoxyethylenedodecyl ether, Polyoxyethylenedodecyl Ethers, tetraethylene glycol dodecyl ether, tetraethyleneglycol lauryl ether, Tetraethyleneglycol Lauryl Ethers, thesit

Canonical SMILES

CCCCCCCCCCCCOCCO

Biochemical Reagent:

2-(Dodecyloxy)ethanol serves as a valuable biochemical reagent in life science research []. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) properties, allows it to interact with various biological components. This makes it useful for:

  • Solubilizing (dissolving) hydrophobic molecules in aqueous solutions [].
  • Extracting biological membranes and proteins [].
  • Studying membrane permeability and protein-lipid interactions [].

Organic Synthesis:

2-(Dodecyloxy)ethanol can be employed as a solvent or reagent in organic synthesis. Its mild reactivity and ability to dissolve various organic compounds make it suitable for:

  • Crystallization of organic molecules [].
  • Extraction of organic products from reaction mixtures [].
  • Synthesis of other organic compounds [].

Reference Compound:

Due to its well-defined structure and readily available commercial sources, 2-(Dodecyloxy)ethanol often serves as a reference compound in various analytical techniques. This includes:

  • Chromatographic separations like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) [].
  • Mass spectrometry analysis for identification and characterization of unknown compounds [].
  • Origin: 2-(Dodecyloxy)ethanol is typically synthesized from lauryl alcohol (dodecanol) and ethylene oxide [].
  • Significance: This compound is primarily used as a non-ionic detergent or surfactant in scientific research. Its amphiphilic nature allows it to solubilize (dissolve) various molecules in aqueous solutions, making it a valuable tool for biological studies like protein extraction and membrane protein research [, ].

Molecular Structure Analysis

The key features of 2-(Dodecyloxy)ethanol's structure include:

  • A long hydrocarbon chain (dodecyl group) with 12 carbon atoms - This lipophilic tail interacts with fats and oils.
  • An ether linkage (C-O-C) connecting the dodecyl group to an ethanol molecule.
  • An ethanol group (CH2CH2OH) with a hydroxyl (-OH) group - This hydrophilic head group interacts with water.

This combination of features creates an amphiphilic molecule that can bridge the gap between hydrophobic and hydrophilic environments [].


Chemical Reactions Analysis

  • Synthesis: Laureth-4 can be synthesized by reacting lauryl alcohol with ethylene oxide under controlled temperature and pressure conditions [].

(CH3(CH2)11OH + nC2H4O) -> CH3(CH2)11(OC2H4)nOH []

where n represents the average number of ethylene oxide units (typically around 4 in laureth-4).

  • Decomposition: At high temperatures, 2-(dodecyloxy)ethanol can decompose to form various products, including lauryl alcohol, ethylene glycol, and other organic compounds []. The specific decomposition pathway depends on reaction conditions.

Physical And Chemical Properties Analysis

  • Melting Point: ~24 °C []
  • Boiling Point: ~280 °C [] (decomposes at high temperatures)
  • Solubility: Soluble in water, organic solvents, and oils [].
  • Stability: Stable under normal storage conditions. Can hydrolyze (react with water) slowly over time under acidic or basic conditions [].

The primary mechanism of action of 2-(dodecyloxy)ethanol in scientific research is related to its detergent properties. As an amphiphile, it can disrupt and solubilize various molecules, including lipids (fats) and proteins. This allows for the extraction and purification of biological molecules from cells or tissues for further study [, ].

Physical Description

Liquid

Color/Form

COLORLESS TO YELLOW LIQUID

XLogP3

5.1

Flash Point

200 F (>93 C) (Closed cup)

Density

1.02 @ 20 °C (LIQUID)

LogP

log Kow = 3.40 (est)

Odor

PLEASANT

Melting Point

FP: 16 °C

UNII

J89TKQ5R54

GHS Hazard Statements

Aggregated GHS information provided by 1806 companies from 47 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 146 of 1806 companies. For more detailed information, please visit ECHA C&L website;
Of the 46 notification(s) provided by 1660 of 1806 companies with hazard statement code(s):;
H302 (71.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (35.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (23.01%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.5X10-11 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

4536-30-5
9002-92-0
39464-66-9

Wikipedia

Dodecyl ethyleneglycol monoether

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

All other basic organic chemical manufacturing
Ethanol, 2-(dodecyloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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